3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate
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Overview
Description
3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is a complex organic compound that features a unique combination of benzo[d]thiazole, chromenone, and morpholine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]thiazole moiety, followed by the introduction of the chromenone structure, and finally, the attachment of the morpholine-4-carboxylate group. Key reagents and catalysts used in these steps include:
Benzo[d]thiazole Formation: This can be achieved through the cyclization of ortho-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Chromenone Synthesis: The chromenone core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Morpholine-4-carboxylate Attachment: The final step involves the coupling of the chromenone derivative with morpholine-4-carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.
Scientific Research Applications
3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory, antimicrobial, or anticancer agent.
Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with different biomolecules.
Materials Science: The compound’s properties can be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as inflammation or cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(benzo[d]thiazol-2-yl)-4-aminoquinoline: Known for its topoisomerase I inhibitory activity and potential anticancer properties.
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: Exhibits anti-inflammatory activity and COX-1 inhibition.
Uniqueness
3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate stands out due to its combination of benzo[d]thiazole, chromenone, and morpholine moieties, which confer unique chemical and biological properties
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxochromen-7-yl] morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5S/c1-13-17(29-22(26)24-8-10-27-11-9-24)7-6-14-19(25)15(12-28-20(13)14)21-23-16-4-2-3-5-18(16)30-21/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBXZIMDLROIBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC=C(C2=O)C3=NC4=CC=CC=C4S3)OC(=O)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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